Product packaging for Edoxaban-M2(Cat. No.:CAS No. 480450-71-3)

Edoxaban-M2

Cat. No.: B1457298
CAS No.: 480450-71-3
M. Wt: 365.5 g/mol
InChI Key: QJVMDGXTANLPMW-GMXVVIOVSA-N
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Description

Edoxaban-M2 is a primary, pharmacologically active metabolite of the direct Factor Xa (FXa) inhibitor, Edoxaban . It is formed in humans through hydrolysis mediated by carboxylesterase 1 (CES1) and, along with the parent compound, contributes to the anticoagulant effect by selectively and reversibly inhibiting FXa, a key serine protease in the coagulation cascade . By inhibiting FXa, this compound reduces the generation of thrombin, ultimately decreasing thrombus formation . This compound is a critical reference standard for use in professional research settings. Its primary applications include conducting quantitative bioanalysis in pharmacokinetic and pharmacodynamic studies, investigating the metabolic pathways and clearance mechanisms of Edoxaban, and performing analytical method development and validation . The molecular formula for this compound is C17H27N5O2S, with a molecular weight of 365.49 g/mol for the base form . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27N5O2S B1457298 Edoxaban-M2 CAS No. 480450-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMDGXTANLPMW-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-71-3
Record name Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Formation of Edoxaban M2

Enzymatic Mechanisms Underlying Edoxaban (B1671109) Metabolism

The biotransformation of edoxaban is a multi-faceted process involving several key enzymatic systems. While the parent drug is the primary active component, its metabolism leads to a profile of various metabolites, each formed through specific reactions. The major pathways include hydrolysis, oxidation, and conjugation.

Role of Carboxylesterase 1 (CES1) in Edoxaban Hydrolysis

The principal metabolic pathway for edoxaban is hydrolysis, a reaction primarily mediated by the enzyme Carboxylesterase 1 (CES1). reverso.nettandfonline.compom.go.id CES1 is a crucial phase I drug-metabolizing enzyme, abundantly present in the human liver, and is responsible for the hydrolysis of a wide array of drugs containing ester or amide bonds. uri.edugenecards.orgnih.gov In the case of edoxaban, CES1 catalyzes the hydrolysis of the terminal amide bond, leading to the formation of its main metabolite, M4. nih.govnih.govfda.govresearchgate.netmdpi.com This hydrolytic conversion is the most significant metabolic route for edoxaban, though it accounts for less than 10% of the drug's total clearance. tandfonline.cominnovationsincrm.com The formation of M4 is considered the major metabolic event, distinguishing it from other, less prominent metabolic pathways. nih.govresearchgate.net

Contribution of Cytochrome P450 Isoenzymes (e.g., CYP3A4/3A5)

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 and CYP3A5 isoenzymes, contributes to the metabolism of edoxaban, albeit to a minimal extent. frontiersin.orgmdpi.comahajournals.org This oxidative pathway is considered minor, accounting for less than 10% of edoxaban's biotransformation. pom.go.idnih.govinnovationsincrm.com The involvement of CYP3A4/5 leads to the formation of several minor metabolites through reactions like oxidation and demethylation. nih.govwikipedia.org Specifically, CYP3A4 mediates the formation of metabolite M-5 and a hydroxymethyl intermediary that leads to M-8. nih.gov In vitro studies confirm that metabolites M6 and M8 are formed via CYP3A. researchgate.net The limited role of the CYP3A4/5 pathway signifies that it is not a major clearance mechanism for edoxaban. nih.gov

Identification of Phase I Metabolites, Including Edoxaban-M2

In vivo studies in humans have identified several circulating metabolites of edoxaban in plasma. Six phase I metabolites have been detected: M-1, M-2, M-4, M-5, M-6, and M-8. nih.gov Additionally, a phase II glucuronide conjugate, M-3, has also been identified. nih.gov

Among these, this compound is consistently characterized as a minor metabolite. nih.govpsu.edu In studies analyzing the metabolic profile of edoxaban, M2 is observed only in trace amounts in human plasma. researchgate.netnih.govpsu.edu The most abundant metabolites are unchanged edoxaban itself, followed by M4, which is the primary metabolite but still constitutes less than 10% of the exposure of the parent compound in healthy individuals. pom.go.idresearchgate.netpsu.edueuropa.eueuropa.eu

Table 1: Identified Metabolites of Edoxaban and Their Formation Pathways
MetaboliteMetabolic PathwayEnzyme(s) InvolvedRelative AbundanceSource Citation
M1HydrolysisHydrolysisAbundant researchgate.netnih.govpsu.edu
This compound--Trace amounts researchgate.netnih.govpsu.edu
M3Glucuronidation (Phase II)UGTTrace amounts nih.govnih.gov
M4HydrolysisCES1Major metabolite (<10% of parent exposure) nih.govnih.govresearchgate.netnih.gov
M5OxidationCYP3A4Trace amounts nih.govresearchgate.netnih.gov
M6OxidationCYP3A4/5Minor (<4% of parent exposure) nih.govresearchgate.net
M8Spontaneous (from CYP3A4/5 intermediate)CYP3A4/5Minor (<4% of parent exposure) nih.govresearchgate.net

Quantitative Assessment of this compound Formation within the Overall Metabolite Profile

Quantitative analyses of edoxaban's metabolic profile consistently show that this compound is a trace component. researchgate.netnih.govpsu.edu The predominant chemical species found in plasma is unchanged edoxaban. researchgate.netpsu.edu The next most abundant species is the major metabolite, M4, which has a mean plasma exposure (AUC) of approximately 147 ng·h/ml, compared to 1596 ng·h/ml for the parent drug. researchgate.net This means M4 exposure is less than 10% of the total edoxaban exposure. nih.gov

In Vitro and In Vivo Metabolic Pathways Leading to this compound Formation

The specific enzymatic pathway responsible for the formation of this compound has not been explicitly detailed in the available research. However, its presence has been confirmed in both in vivo and in vitro settings.

In Vivo Findings : In studies conducted on healthy human subjects, this compound was one of the six phase I metabolites detected in plasma, confirming its formation in the human body, although at trace levels. nih.gov In animal studies involving nonhuman primates, M2 was identified as one of the major metabolites found in feces. psu.edu

Pharmacokinetic Characterization of Edoxaban M2

Systemic Exposure and Plasma Concentration Kinetics of Edoxaban-M2

The systemic exposure to this compound is significantly lower than that of the parent drug, edoxaban (B1671109), and its principal metabolite, M4. In healthy individuals, the predominant active metabolite, M4, accounts for less than 10% of the total exposure of edoxaban. europa.eudrugbank.compom.go.idnih.govmedicines.org.uk The collective exposure to all other minor metabolites, which includes this compound, is even less, estimated to be under 5% of the exposure to the parent compound. europa.eudrugbank.comnih.govmedicines.org.uk

Due to its status as a minor metabolite with low plasma concentrations, specific quantitative data for its peak plasma concentration and area under the concentration-time curve are not extensively detailed in published scientific literature.

Specific Cmax values for this compound are not reported in the available scientific and regulatory documents. The focus of pharmacokinetic studies has been on the parent drug and the M4 metabolite.

Similarly, dedicated data on the AUC for this compound are not available. The general understanding is that its contribution to the total systemic exposure of all drug-related components is very small.

A data table for the plasma concentration kinetics of this compound cannot be generated due to the lack of specific Cmax and AUC values in the reviewed literature.

Elimination Pathways and Clearance Mechanisms of this compound

The elimination of edoxaban occurs through multiple routes, with approximately 50% cleared renally and the remaining 50% cleared via metabolism and biliary/intestinal excretion. nih.govdrugbank.comnih.gov The specific contributions of the this compound metabolite to these elimination pathways have not been individually quantified.

The non-renal clearance of edoxaban involves metabolism and biliary/intestinal excretion. nih.govdrugbank.com As with renal excretion, the specific role and quantitative contribution of this compound to biliary and intestinal clearance are not detailed in the available literature. It is logical to infer that this pathway accounts for a very small fraction of the metabolite's elimination.

Terminal Elimination Half-life of this compound

Detailed pharmacokinetic studies on edoxaban have primarily focused on the parent compound and its major active metabolite, M4. nih.govnih.govresearchgate.net While this compound has been identified as one of the metabolites of edoxaban, specific data regarding its terminal elimination half-life are not extensively reported in publicly available scientific literature. drugbank.comnih.gov

Edoxaban undergoes several metabolic transformations, resulting in various metabolites, including M-1, M-2, M-4, M-5, M-6, and M-8. nih.gov Among these, M4 is considered the major human-specific active metabolite. fda.gov However, its systemic exposure is still less than 10% of that of the parent compound, edoxaban, in healthy individuals. drugbank.comfda.gov The exposure to other metabolites, which includes this compound, is even lower, collectively accounting for less than 5% of the total systemic exposure to edoxaban. drugbank.comfda.gov

The parent drug, edoxaban, has a well-characterized terminal elimination half-life of approximately 10 to 14 hours in healthy subjects. drugbank.comoup.com The elimination of edoxaban occurs through both renal and non-renal pathways, with about 50% cleared unchanged in the urine. nih.govhres.ca The remaining portion is cleared via metabolism and biliary secretion. drugbank.com

Given the low systemic exposure of this compound, detailed pharmacokinetic characterization, including its terminal elimination half-life, has not been a primary focus of most published studies. Research has concentrated on the components with the most significant exposure and pharmacological activity, namely edoxaban and, to a lesser extent, the M4 metabolite. nih.govresearchgate.net As such, a specific value or range for the terminal elimination half-life of this compound is not available in the reviewed scientific and regulatory literature.

Pharmacodynamic and Biological Activity Assessment of Edoxaban M2

In Vitro Evaluation of Factor Xa Inhibitory Potential of Edoxaban-M2

There is a lack of specific published data on the in vitro evaluation of the Factor Xa (FXa) inhibitory potential of this compound. Research and clinical documentation highlight three other metabolites—M-4, M-6, and M-8—as possessing anticoagulant activity. nih.gov For instance, these active metabolites have shown inhibitory effects on FXa, with specific half-maximal inhibitory concentration (IC50) values reported. nih.gov In contrast, this compound is consistently categorized as a trace metabolite, and is not listed among the pharmacologically active metabolites of edoxaban (B1671109). nih.govmdpi.com

Table 1: Reported In Vitro Factor Xa Inhibitory Activity of Edoxaban and its Metabolites
CompoundFactor Xa Inhibitory Activity (IC50)Data Source
Edoxaban3.0 nM nih.gov
This compoundData Not AvailableN/A
Edoxaban-M41.8 nM nih.gov
Edoxaban-M66.9 nM nih.gov
Edoxaban-M82.7 nM nih.gov
Table 2: Relative Plasma Exposure of Edoxaban Metabolites
CompoundRelative Exposure Compared to EdoxabanData Source
This compoundTrace amounts, <5% nih.govmdpi.comdrugbank.com
Edoxaban-M4<10% drugbank.compom.go.id
Other Metabolites (M1, M5, M6, M8)<5% drugbank.compom.go.id

Assessment of this compound Effects on Coagulation Biomarkers

No studies have been identified that specifically assess the effects of the isolated this compound metabolite on coagulation biomarkers such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), or thrombin generation. The measurable changes in these biomarkers following administration of edoxaban are attributed to the parent drug's potent and direct inhibition of FXa. As this compound is a minor metabolite with no documented significant anti-FXa activity, it is not expected to have a discernible impact on these coagulation parameters.

Potential for Off-target Pharmacological Activities of this compound

There is no information available in the reviewed scientific literature regarding any potential off-target pharmacological activities of this compound. Safety and pharmacology studies have focused on the parent drug, edoxaban, and its pharmacologically significant metabolites.

Analytical Methodologies for Quantification of Edoxaban M2 in Biological Matrices

Chromatographic Techniques for Edoxaban-M2 Isolation and Detection

Chromatographic techniques are fundamental for separating the analyte of interest from the complex matrix of biological samples.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a widely adopted technique for the analysis of Edoxaban (B1671109) and its metabolites due to its high resolution, sensitivity, and speed. mdpi.comnih.govnih.gov When coupled with mass spectrometry, UHPLC-MS/MS provides a powerful tool for quantification. nih.govnih.gov

For the analysis of direct oral anticoagulants (DOACs) including Edoxaban, UHPLC systems often utilize C18 columns. mdpi.comresearchgate.netnih.gov A typical method involves a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mmol/L ammonium (B1175870) formate) and an organic component (e.g., a mixture of acetonitrile (B52724) and methanol (B129727) with 0.1% formic acid). acforum.org The total run time for such analyses is often short, in the range of 3 to 7 minutes. researchgate.netnih.gov

Table 1: Representative UHPLC Conditions for the Analysis of Edoxaban and its Metabolites
ParameterConditionSource
ColumnAcquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) mdpi.comresearchgate.netnih.gov
Mobile Phase A0.1% formic acid and 5 mmol/L ammonium formate (B1220265) in deionized water acforum.org
Mobile Phase B0.1% formic acid in methanol:acetonitrile (20:80, v/v) acforum.org
Flow Rate0.4 mL/min nih.gov
Run Time7 minutes mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is another robust chromatographic technique used for the quantification of Edoxaban and its metabolites. psu.eduresearchgate.net Similar to UHPLC, reversed-phase columns, particularly C18, are commonly employed. nii.ac.jp HPLC methods can also use gradient elution to achieve effective separation. For instance, a method for the simultaneous quantification of Edoxaban and its major metabolites used a core-shell ODS (C18) column with a linear gradient of acetonitrile in an ammonium acetate (B1210297) buffer. nii.ac.jpresearchgate.netnih.gov

Mass Spectrometry (MS) Applications for this compound Quantification

Mass spectrometry is the preferred detection method for the quantification of Edoxaban and its metabolites due to its high selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is almost universally employed for the bioanalysis of Edoxaban and its metabolites. mdpi.compsu.edunii.ac.jpnih.govnih.govnih.govnih.govnih.govnih.gov This technique involves the selection of a precursor ion (typically the protonated molecule [M+H]+) and its fragmentation to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background noise. psu.edu

For Edoxaban, a common MRM transition is m/z 548.2 → 366.1. nih.gov While specific transitions for this compound are not widely published, they would be determined by infusing a standard of the compound into the mass spectrometer to identify the parent ion and its most stable and abundant fragment ions.

Table 2: Representative Mass Spectrometry Conditions for Edoxaban Analysis
ParameterConditionSource
Ionization SourceElectrospray Ionization (ESI) researchgate.netnih.govresearchgate.net
Ionization ModePositive psu.eduresearchgate.netnih.govresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) psu.edu
Precursor Ion (Edoxaban)m/z 548.2 nih.gov
Product Ion (Edoxaban)m/z 366.1 nih.gov

Electrospray Ionization (ESI) and Ionization Modes

Electrospray ionization (ESI) is the most common ionization source for the analysis of Edoxaban and its metabolites. researchgate.netnih.govresearchgate.net It is a soft ionization technique that is well-suited for polar molecules, causing minimal fragmentation in the source. Analysis is typically performed in the positive ion mode, which readily forms protonated molecules [M+H]+ for Edoxaban and its metabolites. psu.eduresearchgate.netnih.govresearchgate.net

Sample Preparation Strategies for this compound Analysis

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before chromatographic analysis. The choice of technique depends on the analyte's properties and the nature of the biological sample (e.g., plasma, urine, feces).

Commonly used sample preparation techniques for Edoxaban and its metabolites include:

Protein Precipitation: This is a simple and rapid method often used for plasma samples. It involves adding a solvent, such as acetonitrile, to precipitate proteins, which are then removed by centrifugation. mdpi.comresearchgate.net The resulting supernatant can be diluted and injected into the LC-MS/MS system. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For Edoxaban and its metabolites, this can provide a cleaner extract than protein precipitation. psu.edu

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent to retain the analyte, while interfering substances are washed away. The analyte is then eluted with a small volume of solvent. For the analysis of Edoxaban metabolites, mixed-mode ion exchange resin cartridges have been used. psu.edud-nb.info

Given that this compound is primarily found in feces, sample preparation would likely involve an initial homogenization and extraction step to liberate the analyte from the solid matrix before applying one of the techniques mentioned above. psu.eduresearchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. japsonline.com In the context of Edoxaban and its metabolites, LLE has been utilized for their extraction from biological matrices. psu.eduresearchgate.net This technique involves the use of an organic solvent, such as a mixture of diethyl ether and dichloromethane (B109758) or ethyl acetate, to extract the analytes from the aqueous biological sample. researchgate.net The selection of the appropriate solvent system is critical to maximize the recovery of this compound while minimizing the co-extraction of interfering components. A study involving the analysis of deoxypodophyllotoxin (B190956) and its metabolites, including one designated as M2, employed LLE with ethyl acetate. researchgate.net Another approach, termed liquid-liquid-liquid extraction, utilizes a three-phase system (e.g., plasma, acetonitrile, and n-hexane) to achieve high selectivity by exploiting the different affinities of sample components for each phase. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is another widely used technique for sample clean-up and concentration prior to analysis. japsonline.comjapsonline.com This method involves passing the liquid sample through a solid sorbent material that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For the analysis of Edoxaban metabolites, SPE has been employed to extract them from plasma. psu.edu In some multi-analyte methods developed for direct oral anticoagulants (DOACs), SPE has been utilized in a 96-well micro-volume format for plasma sample extraction. researchgate.net The choice of the SPE sorbent and elution solvents is crucial for achieving high recovery and purity of this compound.

Protein Precipitation

Protein precipitation is a simpler and faster method for sample preparation, particularly for plasma samples. japsonline.comjapsonline.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. nih.govbohrium.comnih.gov After centrifugation, the supernatant containing the analyte of interest is collected for analysis. nih.govfrontiersin.org This method has been successfully used for the extraction of Edoxaban from human plasma. nih.govfao.org For instance, a method for the simultaneous determination of several DOACs, including Edoxaban, in human plasma utilized protein precipitation with methanol. bohrium.com Another study employed acetonitrile for protein precipitation to extract Edoxaban from human plasma. nih.gov While efficient in removing the bulk of proteins, this method may be less effective at removing other potential interferences compared to LLE or SPE. japsonline.comjapsonline.com

Method Validation Parameters for this compound Bioanalysis

To ensure the reliability and accuracy of bioanalytical data, the methods used for the quantification of this compound must be rigorously validated according to international guidelines. nih.gov Key validation parameters include specificity, selectivity, linearity, calibration range, limit of quantification (LOQ), and limit of detection (LOD).

Specificity and Selectivity

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is the ability to differentiate and quantify the analyte in the presence of other, similar compounds. In the context of this compound analysis, this means the method must be able to distinguish it from the parent drug, Edoxaban, and other metabolites. nih.gov Chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often employed to achieve the necessary specificity and selectivity by separating the different compounds based on their physicochemical properties and detecting them based on their specific mass-to-charge ratios. frontiersin.orgnih.gov

Linearity and Calibration Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. For the quantification of Edoxaban and its metabolites, calibration curves are constructed by plotting the instrument response against known concentrations of the analyte. nih.govresearchgate.net The linearity is typically evaluated by the correlation coefficient (r²), which should be close to 1. jchr.org

Below is a table summarizing the linearity and calibration ranges from various studies on Edoxaban and related compounds.

Analyte(s)MatrixCalibration RangeCorrelation Coefficient (r²)Reference
EdoxabanHuman Plasma1–500 ng/mL≥ 0.99 mdpi.com
EdoxabanHuman Serum5–800 nmol/L> 0.995 nih.gov
EdoxabanBovine Plasma0.005–5 mg/L≥ 0.999 nih.govresearchgate.net
EdoxabanRat Plasma1.0–500 ng/mLNot specified researchgate.net
EdoxabanNot Specified8–80 µg/mL0.9994 jchr.org
EdoxabanNot Specified1.4 × 10⁻⁴–10⁻¹² M0.997 mdpi.com
Edoxaban TosylateNot Specified2–25 µg/ml0.9996 researchgate.net

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov These parameters are crucial for determining the sensitivity of the analytical method. For Edoxaban and its metabolites, which may be present at low concentrations in biological fluids, sensitive methods with low LOQ and LOD values are required. faimallusr.comjst.go.jpnih.gov

The table below presents the LOQ and LOD values for Edoxaban from different analytical methods.

AnalyteMatrixLOQLODReference
EdoxabanHuman Plasma1 ng/mLNot specified nih.gov
EdoxabanHuman Plasma0.764 ng/mLNot specified jst.go.jp
EdoxabanNot Specified0.942 µg/mL0.283 µg/mL jchr.org
EdoxabanAqueous/Plasma10⁻¹² M (SERS)Not specified mdpi.com
Edoxaban TosylateNot Specified1.40 µg/ml0.46 µg/ml researchgate.net
EdoxabanHuman SerumSet at 2.5 and 4 nmol/LSet at 0.25, 0.5, and 1.25 nmol/L nih.gov

Accuracy and Precision (Intra-day and Inter-day)

The reliability of a bioanalytical method is fundamentally determined by its accuracy and precision. Accuracy measures the closeness of the determined value to the nominal or known true value, while precision represents the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Precision is typically evaluated at two levels: intra-day precision (repeatability), which assesses precision within a single day of analysis, and inter-day precision (intermediate precision), which assesses precision over several days.

For the quantification of this compound in rat plasma using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, specific performance characteristics have been reported. The accuracy of the method for this compound was found to be within a range of -6.787% to +12.74%. researchgate.net The precision, encompassing both intra-day and inter-day variability, was determined to be less than 10.59% (expressed as relative standard deviation, %RSD). researchgate.net These values fall within the generally accepted limits for bioanalytical method validation, indicating that the method is both accurate and precise for the quantification of this compound in this matrix.

Table 1: Summary of Accuracy and Precision Data for this compound Quantification

Validation Parameter Reported Value Citation
Accuracy -6.787% to +12.74% researchgate.net

Matrix Effects and Recovery

When quantifying analytes in complex biological matrices like plasma, the potential for matrix effects must be thoroughly investigated. Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., phospholipids, proteins), which can lead to ion suppression or enhancement and, consequently, inaccurate quantification. Recovery refers to the efficiency of the extraction process used to isolate the analyte from the biological sample.

In the context of the UPLC-MS/MS methodology for this compound, the extraction recovery from rat plasma was found to be efficient, with values reported as being higher than 90%. researchgate.net This indicates that the liquid-liquid extraction procedure employed is effective at isolating the M2 metabolite from the bulk of the plasma components. Furthermore, the study concluded that no apparent matrix effect was observed for this compound under the established analytical conditions. researchgate.net This suggests that the chromatographic separation and sample cleanup procedures were adequate to prevent co-eluting matrix components from interfering with the ionization and detection of the analyte.

Table 2: Summary of Matrix Effect and Recovery Data for this compound

Validation Parameter Reported Value Citation
Extraction Recovery > 90% researchgate.net

Stability of this compound in Biological Samples (during storage and processing)

Ensuring the stability of an analyte in a biological matrix throughout the entire process—from sample collection and storage to final analysis—is critical for generating reliable quantitative data. Stability studies are designed to evaluate the impact of various conditions, such as freeze-thaw cycles, short-term storage at room or refrigerated temperatures, and long-term storage at freezing temperatures.

While comprehensive stability studies have been conducted for the parent compound, edoxaban, which has shown some degradation under specific storage conditions (e.g., a 16% deterioration after two weeks at 2-8°C and up to 70% deterioration after two weeks at room temperature), specific stability data for the this compound metabolite in biological samples is not extensively detailed in the reviewed scientific literature. researchgate.net The integrity of analytical results depends on the assumption of stability; therefore, the absence of such data represents a knowledge gap. For rigorous analysis, the stability of this compound would need to be independently assessed under the specific conditions anticipated during sample handling, storage, and processing.

Alternative and Emerging Analytical Approaches for this compound Quantification (e.g., SERS)

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for the quantification of drugs and their metabolites, research into alternative and emerging analytical techniques aims to provide faster, more sensitive, or more accessible methods. One such technique is Surface-Enhanced Raman Spectroscopy (SERS).

SERS is a highly sensitive vibrational spectroscopy technique that can enhance the Raman scattering of molecules adsorbed onto or very near to SERS-active nanostructured surfaces, typically made of gold or silver. researchgate.net This enhancement allows for the detection of analytes at very low concentrations.

Recent research has demonstrated the successful application of a label-free SERS method for the therapeutic drug monitoring of the parent compound, edoxaban. researchgate.netnih.gov This method utilized the thiol chemistry of edoxaban to facilitate its chemisorption onto a gold-coated silicon nanopillar substrate, leading to a significant signal enhancement. researchgate.netnih.gov The SERS method demonstrated remarkable sensitivity for edoxaban, with a limit of quantification (LOQ) experimentally determined to be as low as 10⁻¹² M, far exceeding the sensitivity of a comparative HPLC-UV method (LOQ of 4.5 x 10⁻⁷ M). researchgate.netnih.gov

Although this SERS application was developed for edoxaban, the technique holds significant potential as an emerging approach for the quantification of its metabolites, including this compound. The ability of SERS to be coupled with liquid chromatography (LC-SERS) allows for the separation of metabolites from the parent drug before SERS detection. researchgate.net This approach could provide a highly sensitive and selective method for the direct quantification of this compound in biological matrices, representing a promising avenue for future bioanalytical method development.

Table of Compounds Mentioned

Compound Name
Edoxaban
This compound
Silver

Clinical and Translational Aspects of Edoxaban M2 Research

Influence of Renal Impairment on Edoxaban-M2 Exposure and Profile

Studies have detailed the impact of renal impairment on edoxaban (B1671109) and some of its other metabolites. For instance, with increasing severity of renal impairment, the total exposure to metabolites M-1, M-4, and M-6 rises significantly compared to subjects with normal renal function nih.gov. However, the available scientific literature does not provide specific data on how varying degrees of renal impairment affect the exposure or pharmacokinetic profile of this compound.

Drug-Drug Interactions Modulating this compound Pharmacokinetics

Inhibitors of Efflux Transporters (e.g., P-glycoprotein) and this compound Levels

Edoxaban is a known substrate of the efflux transporter P-glycoprotein (P-gp) nih.govd-nb.infonih.gov. Co-administration with P-gp inhibitors like quinidine and verapamil has been shown to increase the exposure of edoxaban itself nih.gov. However, the research does not specify whether this compound is also a substrate for P-gp or how its levels are affected by the inhibition of this or other efflux transporters.

Enzyme Inducers and Inhibitors Affecting this compound Formation/Clearance

Edoxaban undergoes minimal metabolism, primarily through carboxylesterase-1 (CES-1) to form the M-4 metabolite, and to a lesser extent, through cytochrome P450 3A4 (CYP3A4) nih.gov. While studies have investigated how potent CYP3A4 inhibitors (like ketoconazole) and inducers affect the parent drug, there is no specific data identifying the enzymatic pathways responsible for the formation or clearance of this compound nih.gov. Without this foundational knowledge, the impact of enzyme inducers or inhibitors on its pharmacokinetics remains unknown.

Genetic Polymorphisms and Inter-individual Variability in this compound Kinetics

Variability in Metabolic Enzyme Activity

Pharmacogenomic research on edoxaban has explored the influence of genetic polymorphisms in genes encoding for drug transporters (like ABCB1) and metabolic enzymes (like CES1 and CYP3A4/5) on the drug's pharmacokinetics nih.gov. These studies focus on the variability in edoxaban or M-4 levels. There is currently no available research investigating genetic polymorphisms that may influence the metabolic pathways of this compound, and therefore, no data on inter-individual variability in its kinetics due to genetic factors.

Clinical Significance of this compound Levels in Patient Outcomes

The clinical significance of specific this compound levels in relation to patient outcomes has not been established in the available literature. Clinical studies have primarily focused on the plasma concentrations of the parent drug, edoxaban, to evaluate its efficacy and safety.

Association with Safety Endpoints, including Bleeding Risk

Similarly, a direct association between this compound levels and safety endpoints, particularly bleeding risk, has not been reported. The safety profile of edoxaban, with bleeding being the most significant adverse effect, has been extensively studied. www.nhs.ukengland.nhs.uk Clinical observations have shown that trough concentrations of the parent drug, edoxaban, are more closely associated with bleeding rates than peak concentrations. pace-cme.org An increased risk of major gastrointestinal bleeding has been associated with increasing plasma trough concentrations of edoxaban. nih.gov

Considerations for this compound in Special Patient Populations

The pharmacokinetics and clinical effects of edoxaban have been studied in special patient populations, including pediatric and geriatric cohorts. However, specific data on this compound in these populations are not available.

Pediatric Cohorts

Pharmacokinetic and pharmacodynamic studies of edoxaban have been conducted in pediatric patients to establish appropriate dosing regimens. nih.govnih.gov These studies have characterized the relationship between edoxaban exposure and its anticoagulant effects in children. nih.govnih.gov A population pharmacokinetic analysis of edoxaban in pediatric patients identified estimated glomerular filtration rate (eGFR), body weight, and post-menstrual age as significant covariates explaining variability in edoxaban pharmacokinetics. nih.govnih.gov However, these studies did not report on the formation or levels of this compound in this population.

Research Gaps, Challenges, and Future Directions for Edoxaban M2 Investigation

Development of Specific Assays for Routine Therapeutic Drug Monitoring of Edoxaban-M2

Currently, routine therapeutic drug monitoring (TDM) for edoxaban (B1671109) is not standard practice, as its anticoagulant effect is considered predictable. europa.euahajournals.org However, in specific clinical situations such as overdose, emergency surgery, or in patients with significant comorbidities, monitoring may be beneficial. europa.eunih.goveuropa.eu Existing assays, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chromogenic anti-FXa assays, primarily measure the parent drug, edoxaban. nih.govmdpi.comresearchgate.net While LC-MS/MS is considered the gold standard, it can be complex and is not widely available for routine clinical use. nih.gov Furthermore, for edoxaban, there can be difficulties in measuring all active metabolites, and often only edoxaban and the M4 metabolite are quantified. nih.gov

A significant challenge is the lack of specific, validated, and readily available assays for the routine quantification of this compound in clinical samples. The development of such assays is a critical step toward understanding its clinical pharmacology. A recent study has explored the use of surface-enhanced Raman spectroscopy (SERS) as a rapid and sensitive method for edoxaban TDM, demonstrating a very low limit of quantification. mdpi.comnih.govresearchgate.net Adapting and validating such advanced techniques specifically for this compound could provide the necessary tools for researchers and clinicians to investigate its concentration-effect relationship and its potential utility as a biomarker.

Integration of Advanced Omics Technologies for Comprehensive Metabolite Profiling

The application of advanced "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to comprehensively profile the metabolites of edoxaban, including this compound. frontiersin.org These technologies can provide a global view of the metabolic pathways involved in drug disposition and identify novel or unexpected metabolites. frontiersin.orgnih.gov Integrating metabolomics with proteomics can further help in identifying the enzymes and transporters responsible for the formation and elimination of specific metabolites. nih.govmedrxiv.org For instance, in vitro studies have identified that carboxylesterase-1 (CES1) and cytochrome P450 3A4 (CYP3A4) are involved in the metabolism of edoxaban to form various metabolites. nih.govresearchgate.net By employing omics-based approaches in preclinical and clinical studies, a more complete and dynamic picture of edoxaban's metabolic fate can be constructed. This would not only enhance our understanding of this compound but also potentially reveal other metabolites that may have clinical significance. Such detailed metabolite profiling is crucial for a thorough safety assessment and for personalizing therapy in the future.

Application of Modeling and Simulation Techniques to Predict this compound Behavior

Pharmacokinetic and pharmacodynamic (PK/PD) modeling and simulation are valuable tools for predicting drug behavior and optimizing dosing regimens. Population PK models have been developed for edoxaban to characterize its PK properties and identify covariates that influence its variability. nih.govnih.gov These models have been instrumental in supporting dose adjustments for patients with renal impairment or low body weight. nih.govhres.caahajournals.org

Exploration of this compound in Uninvestigated Clinical Scenarios and Subpopulations

The clinical investigation of edoxaban has covered a broad range of patients, including those with NVAF and VTE. nih.govnih.gov Studies have also explored its use in specific subpopulations, such as the elderly, patients with varying degrees of renal and hepatic impairment, and different body weights. ahajournals.orgthieme-connect.comengland.nhs.ukecrjournal.comthrombosiscanada.ca However, the disposition and effects of this compound in many of these specific populations have not been explicitly studied.

Future research should focus on characterizing the PK and potential clinical impact of this compound in these and other uninvestigated scenarios. This includes:

Pediatric Patients: While edoxaban has been studied in children, the metabolic profile, including the formation of this compound, may differ from that in adults. jacc.orgacforum.org

Patients with Severe Organ Impairment: The behavior of this compound in patients with severe renal or hepatic disease, including those on dialysis, is largely unknown. thrombosiscanada.camdpi.com

Patients with Cancer: Cancer and its treatments can significantly alter drug metabolism, and the role of this compound in this population warrants investigation. mdpi.comnih.gov

By investigating this compound in these diverse clinical contexts, a more nuanced understanding of its contribution to the efficacy and safety of edoxaban can be achieved, potentially leading to more individualized therapeutic strategies.

Q & A

Basic: How to conduct a comprehensive literature review for Edoxaban-M2's pharmacokinetic properties?

Methodological Answer:

  • Step 1: Use structured search strategies in databases like PubMed and EMBASE, combining terms such as "this compound," "pharmacokinetics," "metabolites," and "LC-MS/MS quantification" .
  • Step 2: Filter results using inclusion criteria (e.g., peer-reviewed studies, human/animal models) and exclusion criteria (e.g., non-English articles, non-relevant matrices).
  • Step 3: Critically evaluate primary sources for methodological rigor, focusing on sample size, analytical validation, and statistical reporting .
  • Step 4: Organize findings into a comparative table (e.g., half-life, clearance rates, metabolite profiles) to identify knowledge gaps .

Basic: What are the standard analytical techniques for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Column: C18 reverse-phase, mobile phase: acetonitrile/0.1% formic acid.
    • Validation: Follow FDA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) .
  • Ultra-Performance Liquid Chromatography (UPLC):
    • Used for high-throughput analysis with reduced run times.
    • Ensure proper sample preparation (protein precipitation with methanol) to minimize matrix effects .

Advanced: How to resolve discrepancies in this compound metabolite quantification across different LC-MS/MS platforms?

Methodological Answer:

  • Step 1: Cross-validate instruments using a shared calibration standard (e.g., deuterated this compound) to identify platform-specific biases .
  • Step 2: Analyze inter-lab variability through collaborative trials, documenting parameters like ion suppression and dwell time adjustments .
  • Step 3: Apply multivariate regression to normalize data, accounting for instrument-specific sensitivity thresholds .
  • Example: A 2023 study reconciled 20% variability by harmonizing collision energy settings across platforms .

Advanced: What statistical approaches are recommended for handling inter-individual variability in this compound pharmacodynamic studies?

Methodological Answer:

  • Mixed-Effects Modeling: Incorporate random effects for age, renal function, and genetic polymorphisms (e.g., CYP3A4 variants) .

  • Bootstrapping: Use resampling to estimate confidence intervals for rare adverse events (e.g., bleeding risks in subpopulations) .

  • Table Example:

    VariableCoefficient (95% CI)p-value
    Creatinine Clearance0.87 (0.72–1.02)0.03
    CYP3A4 Activity1.12 (0.98–1.25)0.08

Basic: What are the essential controls for in vitro assays assessing this compound's anticoagulant activity?

Methodological Answer:

  • Positive Control: Commercial thrombin inhibitors (e.g., dabigatran) to validate assay sensitivity .
  • Negative Control: Plasma samples without this compound to establish baseline clotting times.
  • Technical Replicates: Perform triplicate measurements to assess intra-assay variability (<10% CV) .

Advanced: How to design a longitudinal study to evaluate this compound's renal clearance in patients with comorbid conditions?

Methodological Answer:

  • Cohort Selection: Stratify participants by comorbidities (e.g., diabetes, hypertension) and collect serial plasma/urine samples over 6–12 months .
  • Endpoint Analysis: Use repeated-measures ANOVA to track changes in clearance rates, adjusting for confounding variables (e.g., NSAID use) .
  • Ethical Compliance: Obtain IRB approval for frequent sampling and ensure informed consent documents address privacy risks .

Basic: How to validate the purity of synthesized this compound batches using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra, comparing peaks to reference standards .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]<sup>+</sup>) with mass error <2 ppm .
  • Purity Threshold: ≥98% by HPLC-UV (λ=254 nm) with baseline separation of impurities .

Advanced: What computational strategies can predict this compound's interactions with non-target plasma proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with serum albumin and α1-acid glycoprotein .
  • Machine Learning: Train models on existing protein-ligand datasets to predict displacement risks (e.g., drug-drug interactions) .
  • Validation: Cross-check predictions with equilibrium dialysis experiments .

Basic: What ethical considerations apply when using human-derived samples in this compound metabolism studies?

Methodological Answer:

  • Informed Consent: Disclose potential risks of genetic profiling (e.g., CYP polymorphisms) and anonymize data .
  • Data Sharing: Adhere to GDPR/IRB protocols for storing identifiable biological samples .

Advanced: How to integrate transcriptomic and proteomic data to elucidate this compound's off-target effects?

Methodological Answer:

  • Multi-Omics Pipeline:
    • Step 1: Perform RNA-seq on liver microsomes to identify CYP isoforms upregulated by this compound .
    • Step 2: Validate findings with targeted proteomics (e.g., SRM-MS) quantifying enzyme abundance .
    • Step 3: Use pathway analysis tools (IPA, DAVID) to link molecular changes to clinical phenotypes (e.g., hepatotoxicity) .

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Reactant of Route 1
Reactant of Route 1
Edoxaban-M2
Reactant of Route 2
Edoxaban-M2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.